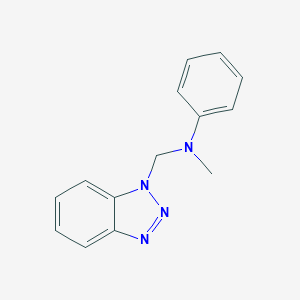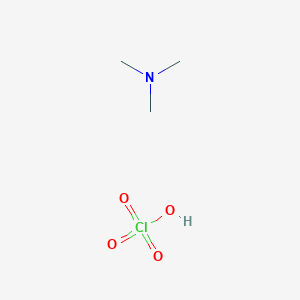
N,N-Dimethylmethanamine;perchloric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethylmethanamine;perchloric acid is a chemical compound that combines N,N-dimethylmethanamine, a tertiary amine, with perchloric acid, a strong acid. This compound is known for its applications in various chemical reactions and industrial processes due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N,N-Dimethylmethanamine can be synthesized through the reaction of formaldehyde with dimethylamine. The reaction typically occurs in an aqueous medium and requires careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, N,N-Dimethylmethanamine is produced using continuous flow reactors to maintain consistent reaction conditions. The compound is then purified through distillation or crystallization to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions: N,N-Dimethylmethanamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N,N-dimethylformamide.
Reduction: It can be reduced to form dimethylamine.
Substitution: It can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenated compounds and alkylating agents are commonly used in substitution reactions.
Major Products:
Oxidation: N,N-Dimethylformamide.
Reduction: Dimethylamine.
Substitution: Various alkylated and halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
N,N-Dimethylmethanamine;perchloric acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amides and other nitrogen-containing compounds.
Biology: It is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is involved in the production of certain medications and diagnostic agents.
Industry: It is used in the manufacture of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N,N-Dimethylmethanamine;perchloric acid involves the interaction of the amine group with various molecular targets. The compound can act as a nucleophile, attacking electrophilic centers in other molecules. This reactivity is utilized in various chemical transformations, including the formation of carbon-nitrogen bonds.
Vergleich Mit ähnlichen Verbindungen
N,N-Dimethylethylamine: Similar in structure but with an ethyl group instead of a methyl group.
Trimethylamine: Contains three methyl groups attached to the nitrogen atom.
N,N-Dimethylformamide: An oxidized form of N,N-Dimethylmethanamine.
Uniqueness: N,N-Dimethylmethanamine is unique due to its specific reactivity and the ability to form stable complexes with perchloric acid. This makes it particularly useful in certain industrial and research applications where other amines may not be as effective.
Eigenschaften
IUPAC Name |
N,N-dimethylmethanamine;perchloric acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9N.ClHO4/c1-4(2)3;2-1(3,4)5/h1-3H3;(H,2,3,4,5) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNLVIPVKIAPZTP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C.OCl(=O)(=O)=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10ClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90482033 |
Source


|
| Record name | Perchloric acid--N,N-dimethylmethanamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90482033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15576-35-9 |
Source


|
| Record name | Perchloric acid--N,N-dimethylmethanamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90482033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
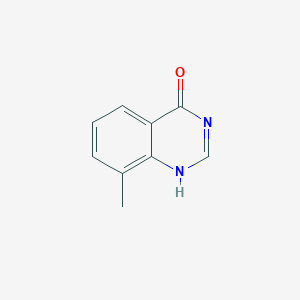

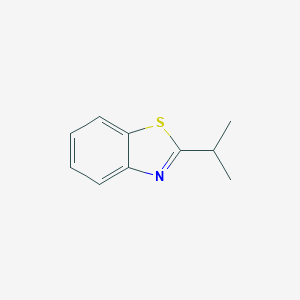
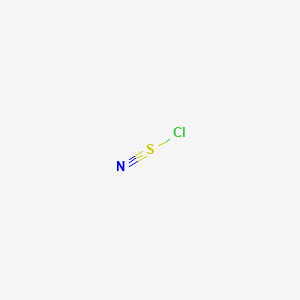
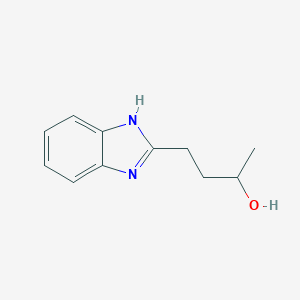
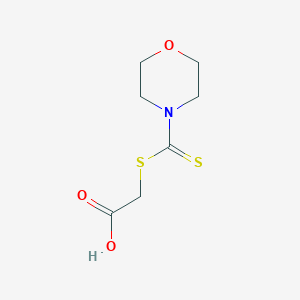
![1-(11-Bromo-5-tricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaenyl)ethanone](/img/structure/B100333.png)
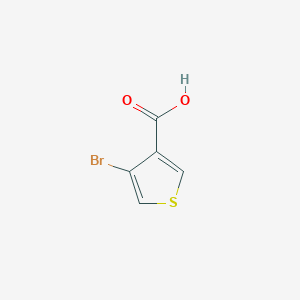

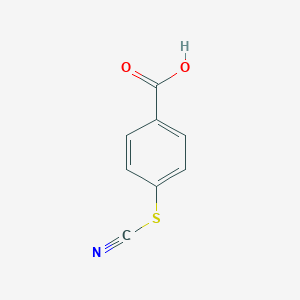
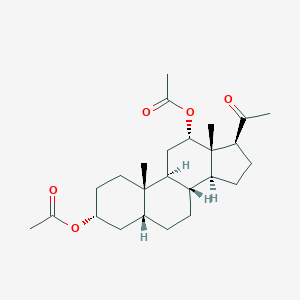

![2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid](/img/structure/B100345.png)
